1-(4-Chlorobenzoyl)-1H-benzotriazole finds use as a reactant in various organic synthesis reactions. One application involves the acylation of sodium azide with N-acylbenzotiazoles []. This reaction scheme allows for the introduction of an acyl group onto an azide moiety, which is a valuable functional group transformation in organic chemistry.
Research has explored the use of 1-(4-Chlorobenzoyl)-1H-benzotriazole in chemoselective reduction reactions []. Chemoselectivity refers to the ability of a reaction to target a specific functional group within a molecule while leaving other groups untouched. Studies investigate the potential of this compound as a substrate for reduction processes that selectively target specific bonds within its structure.
Scientific literature reports investigations into the gas-phase thermolysis (decomposition by heat) of 1-(4-Chlorobenzoyl)-1H-benzotriazole []. These studies aim to understand the fragmentation pathways and mechanisms involved when this molecule is subjected to high temperatures. This information can be valuable in various contexts, such as understanding the behavior of the compound in high-temperature environments or during purification processes.
1-(4-Chlorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the benzotriazole family, characterized by a benzene ring fused with a triazole ring. Its chemical formula is CHClNO, indicating the presence of a chlorobenzoyl group attached to the benzotriazole moiety. The compound exhibits a white to light tan solid appearance and is notable for its diverse applications in various fields, including pharmaceuticals, material science, and environmental chemistry.
The biological activity of 1-(4-Chlorobenzoyl)-1H-benzotriazole has been explored in various studies. Its derivatives have shown potential as:
The synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole can be achieved through several methods:
Various synthetic routes are documented, allowing for flexibility depending on available reagents and desired purity levels.
1-(4-Chlorobenzoyl)-1H-benzotriazole has a wide range of applications:
Interaction studies involving 1-(4-Chlorobenzoyl)-1H-benzotriazole focus on its reactivity with various nucleophiles and electrophiles. Studies have shown that:
Several compounds share structural similarities with 1-(4-Chlorobenzoyl)-1H-benzotriazole. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzotriazole | Contains a triazole ring fused with benzene | Widely used as a corrosion inhibitor |
1H-Benzotriazole | Base structure without substituents | Serves as a precursor for various derivatives |
4-Chlorobenzoic Acid | Contains a chlorobenzene moiety | Used in acylation reactions |
2-(2-Hydroxyphenyl)benzothiazole | Contains thiazole instead of triazole | Exhibits different biological activities |
The uniqueness of 1-(4-Chlorobenzoyl)-1H-benzotriazole lies in its specific chlorobenzoyl substitution, which enhances its reactivity compared to other benzotriazoles. This modification not only improves its performance as a corrosion inhibitor but also expands its utility in pharmaceutical applications.
1-(4-Chlorobenzoyl)-1H-benzotriazole represents a sophisticated organic compound characterized by the union of two distinct aromatic systems through an acyl linkage [1] [2]. The molecular formula C₁₃H₈ClN₃O and molecular weight of 257.68 g/mol define this compound as a moderately complex heterocyclic derivative [1] [2] [3].
The molecular architecture consists of three primary structural components: the benzotriazole core, the 4-chlorobenzoyl substituent, and the connecting carbonyl bridge. The benzotriazole moiety features a fused bicyclic system combining a benzene ring with a 1,2,3-triazole ring, creating an extended π-conjugated system [4]. This structural arrangement exhibits characteristic bond lengths consistent with aromatic systems, where the N=N distance measures 1.306 Å and the HN-N distance extends to 1.340 Å, as established through X-ray crystallographic studies of related benzotriazole derivatives [4].
The 4-chlorobenzoyl group introduces both electronic and steric influences to the molecular framework. The chlorine substituent at the para position of the benzoyl ring creates a moderate electron-withdrawing effect, influencing the electronic distribution throughout the conjugated system [5]. The C-Cl bond length typically measures 1.74-1.76 Å in aromatic systems, consistent with standard organochlorine compounds [6].
The carbonyl linkage serves as the crucial connection between the benzotriazole and chlorobenzoyl systems. This C=O bond exhibits typical characteristics with a bond length of approximately 1.20-1.22 Å and demonstrates significant influence on the overall molecular properties through its capacity for resonance interaction with both aromatic systems [7]. The attachment occurs specifically at the N1 position of the benzotriazole ring, establishing the regioselectivity that distinguishes this compound from potential N2 isomers [8].
Bond angle analysis reveals that the molecular geometry maintains planarity within individual ring systems while allowing for rotational freedom around the C-N bond connecting the benzotriazole to the carbonyl group. This structural flexibility contributes to the compound's ability to adopt various conformations in solution and solid-state environments [9] [10].
The crystallographic characteristics of 1-(4-Chlorobenzoyl)-1H-benzotriazole have been inferred from studies of closely related benzotriazole derivatives, which provide insight into the expected solid-state behavior [11] [12] [13]. Similar compounds demonstrate triclinic or monoclinic crystal systems with space groups commonly observed as P-1 or P21/c [12] [14].
Intermolecular interactions in the crystal lattice typically involve C-H···O hydrogen bonding, C-H···N interactions, and π-π stacking arrangements between aromatic rings [11] [14]. The benzotriazole system exhibits particularly strong tendencies toward π-π interactions, with centroid-to-centroid distances commonly ranging from 3.4 to 3.8 Å in related structures [11] [15]. The presence of the 4-chlorobenzoyl group introduces additional C-H···Cl weak hydrogen bonding interactions that contribute to crystal packing stability [15].
Dihedral angles between the benzotriazole and chlorobenzoyl rings typically range from 52° to 88°, depending on crystal packing forces and intermolecular interactions [11] [14]. This geometric relationship significantly influences the compound's physical properties and reactivity patterns.
Spectroscopic analysis provides detailed molecular fingerprinting capabilities. Infrared spectroscopy reveals characteristic absorption bands including the carbonyl stretch at 1717 cm⁻¹, aromatic C-H stretching at 3065 cm⁻¹, aromatic C=C vibrations at 1594 and 1488 cm⁻¹, and C-Cl stretching modes at 1026 cm⁻¹ [7]. These frequencies demonstrate the expected values for the respective functional groups and confirm structural assignments.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. ¹H NMR spectra display aromatic proton signals in the 7.0-8.5 ppm region, with the benzotriazole ring protons exhibiting distinctive coupling patterns that differentiate them from the chlorobenzoyl aromatic signals [7] [16]. ¹³C NMR spectroscopy locates the carbonyl carbon at approximately 165 ppm, while aromatic carbons appear in the 110-150 ppm region [7] [16].
Mass spectrometric analysis confirms molecular weight and provides isotope pattern information characteristic of chlorine-containing compounds. The molecular ion peak appears at m/z 257-259, displaying the expected 3:1 intensity ratio for the ³⁵Cl:³⁷Cl isotope pattern [1] [2].
Ultraviolet-visible spectroscopy reveals absorption maxima in the 243-392 nm wavelength region, corresponding to π-π* transitions within the extended conjugated system of the benzotriazole chromophore [9]. These electronic transitions provide valuable information about the compound's photochemical properties and potential applications in light-absorbing systems.
The thermodynamic properties of 1-(4-Chlorobenzoyl)-1H-benzotriazole reflect the combined influences of its aromatic character, intermolecular interactions, and molecular symmetry. The compound exhibits a melting point range of 135-139°C, indicating substantial intermolecular attractions and ordered crystal packing [1] [17] [18]. This thermal behavior aligns with expectations for compounds containing both benzotriazole and chlorobenzoyl structural elements.
Comparative analysis with related benzotriazole derivatives suggests that the introduction of the 4-chlorobenzoyl substituent significantly elevates the melting point compared to unsubstituted benzotriazole (mp 97-99°C) [19] [20]. This thermal stabilization results from enhanced intermolecular interactions including dipole-dipole attractions, π-π stacking, and weak hydrogen bonding networks involving the carbonyl oxygen and aromatic hydrogen atoms [21].
The estimated boiling point of approximately 378°C reflects the compound's substantial molecular weight and strong intermolecular forces [22]. This elevated boiling point indicates low volatility under standard conditions, which has implications for handling, storage, and potential applications requiring thermal stability.
Flash point estimations suggest values around 228°C, classifying the compound as having relatively low fire hazard under normal handling conditions [22]. The thermal stability extends to decomposition temperatures that exceed typical processing conditions, making the compound suitable for applications requiring moderate thermal stress resistance [23].
Solubility characteristics demonstrate the hydrophobic nature expected from the aromatic structure and chlorine substitution. Water solubility is anticipated to be low, consistent with the lipophilic character imparted by the extended aromatic system and the electron-withdrawing chlorine substituent [24] [25]. This limited aqueous solubility contrasts with enhanced solubility in organic solvents such as acetonitrile, dimethylacetamide, and chlorinated solvents [24] [25].
The relationship between molecular structure and solubility follows established principles where the benzotriazole moiety provides some polar character through the nitrogen atoms, while the chlorobenzoyl group contributes significant hydrophobic character [24]. This balance results in selective solubility patterns that influence purification methods and application possibilities.
Thermodynamic parameters including enthalpy of formation, entropy values, and Gibbs free energy changes remain to be experimentally determined for this specific compound. However, computational studies on related benzotriazole derivatives suggest negative enthalpies of formation indicating thermodynamic stability, with entropy contributions reflecting the molecular complexity and conformational flexibility [21] [23].
The synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole through conventional acylation routes has been extensively studied, with 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) emerging as one of the most effective acylating agents [1] [2]. This methodology represents a significant advancement over traditional acid chloride-based approaches, offering superior yields and more predictable reaction conditions.
The mechanism of acylation using 1,3,5-trichloro-2,4,6-triazine proceeds through a two-stage sequential substitution process [2] [3]. In the initial stage, 4-chlorobenzoic acid is treated with 1,3,5-trichloro-2,4,6-triazine in the presence of triethylamine at 0°C for approximately 10 minutes [1]. This reaction forms an activated intermediate through nucleophilic substitution of one chlorine atom on the triazine ring. The triethylamine serves as both a base to neutralize the hydrochloric acid byproduct and as a nucleophile activator, facilitating the formation of the acyl-triazine intermediate [4] [5].
The second stage involves the addition of 1H-benzotriazole to the reaction mixture, whereupon the temperature is allowed to rise to room temperature [1]. The benzotriazole nucleophilically attacks the activated carbonyl carbon, displacing the triazine moiety and forming the desired 1-(4-Chlorobenzoyl)-1H-benzotriazole product [6]. This two-step process typically achieves completion within 15 minutes total reaction time, representing a considerable improvement over conventional methods that require several hours [1].
Research findings demonstrate that this methodology consistently produces yields of 98% with high purity (>97%), substantially exceeding the performance of traditional acid chloride methods [1]. The reaction proceeds smoothly in dichloromethane at temperatures ranging from 0°C to 25°C, eliminating the need for harsh reaction conditions or extended heating periods [7] [3]. The high efficiency of this approach can be attributed to the exceptional electrophilicity of the triazine-activated carbonyl group, which facilitates rapid nucleophilic attack by benzotriazole.
Optimization studies have revealed that the molar ratio of reactants significantly influences both yield and purity [8]. The optimal stoichiometry employs 0.6 equivalents of 1,3,5-trichloro-2,4,6-triazine relative to the carboxylic acid, with 1.5 equivalents of triethylamine and 1.0 equivalent of benzotriazole [7]. Deviations from these ratios result in decreased yields due to incomplete activation or competing side reactions.
The versatility of this methodology extends beyond the specific synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole, as it has been successfully applied to the preparation of various N-acylbenzotriazole derivatives [8] [9]. The mild reaction conditions preserve sensitive functional groups while maintaining high selectivity for the desired acylation product. Furthermore, the reaction workup is straightforward, involving simple extraction procedures that minimize purification requirements [4].
The optimization of solvent systems for the synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole has been a critical area of research, with studies revealing significant variations in reaction efficiency, product purity, and environmental impact across different solvent environments [10] [11]. Comprehensive solvent screening has identified dichloromethane as the optimal conventional solvent, consistently delivering yields of 98% with reaction times of 15 minutes [1].
Dichloromethane exhibits exceptional performance due to its ability to solubilize all reaction components while maintaining chemical inertness toward the reactive intermediates [12]. The low boiling point of dichloromethane (40°C) facilitates easy removal during workup procedures, contributing to the overall efficiency of the synthetic process. However, environmental considerations have prompted investigations into alternative solvent systems with reduced toxicity profiles [13].
Acetonitrile has emerged as a viable alternative, producing yields of 93% with slightly extended reaction times of 20 minutes [10]. The polar aprotic nature of acetonitrile effectively stabilizes the charged intermediates formed during the acylation process, while its miscibility with water simplifies purification procedures [11]. Studies comparing acetonitrile to dichloromethane reveal that while yields are marginally lower, the improved safety profile and reduced environmental impact make acetonitrile an attractive option for large-scale synthesis [14].
N,N-Dimethylformamide presents a more challenging solvent environment, with yields of 88% and extended reaction times of 45 minutes [7]. The coordinating ability of the formamide functionality can interfere with the triazine activation process, necessitating higher temperatures or extended reaction times to achieve complete conversion [15]. Despite these limitations, N,N-Dimethylformamide remains useful for substrates with limited solubility in less polar solvents.
Tetrahydrofuran and toluene represent less effective solvent choices, with yields of 75% and 65% respectively [16]. The lower yields in these solvents can be attributed to reduced solvation of the ionic intermediates and decreased reaction rates [17]. Extended reaction times of 60-120 minutes are required to achieve maximum conversion, making these solvents impractical for efficient synthesis.
Mixed solvent systems have shown promising results, with dichloromethane/acetonitrile (1:1) combinations yielding 95% product in 18 minutes [18]. This approach combines the excellent solvating properties of dichloromethane with the improved safety profile of acetonitrile, representing an effective compromise between efficiency and environmental considerations [19].
Solvent-free conditions represent the most environmentally benign approach, achieving yields of 85% in just 10 minutes [14] [20]. Under these conditions, the solid reactants are mixed directly and heated to promote reaction. While yields are somewhat reduced compared to solution-phase reactions, the elimination of organic solvents dramatically improves the environmental profile and reduces operational costs [15]. The solvent-free approach is particularly attractive for industrial applications where environmental regulations and cost considerations are paramount.
Advanced optimization strategies have investigated the use of ionic liquids and deep eutectic solvents as alternative reaction media [19]. These novel solvents offer unique advantages including negligible vapor pressure, thermal stability, and the ability to act simultaneously as solvent and catalyst [21]. Preliminary results indicate that heteropolyanion-based ionic liquids can facilitate the acylation reaction with yields comparable to conventional solvents while providing superior environmental profiles [15].
The implementation of green chemistry principles in the synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole has led to the development of innovative aqueous-phase and microwave-assisted methodologies that significantly reduce environmental impact while maintaining high synthetic efficiency [10] [22]. These approaches represent a paradigm shift from traditional organic solvent-based methods toward more sustainable synthetic practices.
Aqueous-phase synthesis has emerged as a particularly promising green chemistry approach, achieving yields of 90% with reaction times of 20 minutes [10] [11]. The development of water-compatible reaction conditions required significant optimization of reaction parameters, as the limited solubility of benzotriazole and 4-chlorobenzoic acid derivatives in aqueous media initially presented substantial challenges [23]. Research has demonstrated that the reaction proceeds through a heterogeneous mechanism, where the insoluble reactants form a biphasic system that promotes efficient mass transfer [10].
The aqueous-phase methodology utilizes N-protected aminoacylbenzotriazoles or arylylbenzotriazoles as activated intermediates, which react with benzotriazole under mild aqueous conditions [10]. The reaction is driven by diffusion-controlled processes, as both reactants are water-insoluble and form a heterogeneous reaction mixture [11]. This heterogeneous environment actually enhances reaction efficiency by concentrating the reactants at the interface, leading to accelerated reaction rates compared to homogeneous systems.
Mechanistic studies have revealed that the aqueous environment provides unique stabilization of transition states through hydrogen bonding interactions [10]. Water molecules can stabilize the partially charged intermediates formed during the acylation process, lowering the activation energy and promoting faster reaction rates [11]. Additionally, the high heat capacity of water provides excellent temperature control, preventing thermal decomposition of sensitive intermediates.
The environmental advantages of aqueous-phase synthesis are substantial, with E-factor values of 4.2 compared to 15.2 for traditional organic solvent methods [13]. The elimination of volatile organic compounds reduces both environmental emissions and workplace exposure risks, while the use of water as the primary reaction medium dramatically improves the overall sustainability profile [24]. Product isolation is achieved through simple filtration or pH-controlled precipitation, eliminating the need for energy-intensive distillation processes.
Microwave-assisted synthesis represents another significant advancement in green chemistry applications, reducing reaction times from hours to minutes while achieving superior yields [25] [26] [27]. Microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and thermal gradients that can lead to side product formation [28]. The selective heating of polar molecules and ionic species accelerates the acylation process while minimizing energy consumption.
Optimization of microwave-assisted conditions has revealed that reaction temperatures of 50-80°C and irradiation times of 15-20 minutes provide optimal results [26] [27]. These mild conditions preserve the integrity of both starting materials and products while achieving yields of 88-95% [28]. The rapid heating and cooling capabilities of microwave systems enable precise temperature control, preventing overheating and thermal decomposition that can occur with conventional heating methods.
Comparative studies between conventional and microwave-assisted synthesis demonstrate remarkable improvements in multiple parameters [26] [27]. Reaction times are reduced by factors of 10-18, energy consumption is decreased by 5-10 fold, and product purities are enhanced from 80-90% to 90-98% [28]. The combination of reduced reaction times and improved yields results in significantly higher space-time yields, making microwave-assisted synthesis particularly attractive for industrial applications.
The integration of aqueous-phase and microwave-assisted approaches has yielded even more impressive results, with some studies reporting quantitative yields in reaction times as short as 5-10 minutes [10]. This combined methodology represents the state-of-the-art in green synthesis, achieving exceptional efficiency while maintaining the highest environmental standards [11]. The synergistic effects of microwave heating and aqueous media create optimal conditions for rapid, clean, and efficient synthesis.
Recent developments have focused on continuous-flow microwave systems that enable scale-up while maintaining the advantages of microwave heating [16]. These systems provide consistent heating profiles and precise residence time control, facilitating the transition from laboratory-scale to industrial production [25]. The combination of continuous flow and microwave heating offers exceptional potential for large-scale green synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole and related compounds.
The implementation of green chemistry principles has also led to the development of solvent-free microwave-assisted protocols that eliminate organic solvents entirely [29] [30]. These methods achieve yields of 85-92% while providing atom economies exceeding 90% and E-factors below 3 [13]. The solid-state reactions proceed rapidly under microwave irradiation, with product isolation achieved through simple recrystallization procedures.
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